molecular formula C15H18O6 B12861299 Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside

Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside

Cat. No.: B12861299
M. Wt: 294.30 g/mol
InChI Key: ZQRVXCGCJZAEED-LZCQEXEDSA-N
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Description

Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside is a protected carbohydrate derivative featuring a D-lyxofuranose core. The lyxofuranose sugar is a pentose with a unique stereochemical configuration (C2: R, C3: S), which distinguishes it from other furanose sugars like ribose or arabinose. The compound is functionalized with a benzoyl ester at an unspecified position (likely C5 or C4) and a 2,3-O-isopropylidene acetal protecting group, which stabilizes the furanose ring and enhances solubility in organic solvents .

Properties

Molecular Formula

C15H18O6

Molecular Weight

294.30 g/mol

IUPAC Name

[(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate

InChI

InChI=1S/C15H18O6/c1-15(2)20-11-10(8-16)18-14(12(11)21-15)19-13(17)9-6-4-3-5-7-9/h3-7,10-12,14,16H,8H2,1-2H3/t10-,11+,12+,14?/m1/s1

InChI Key

ZQRVXCGCJZAEED-LZCQEXEDSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H](OC([C@H]2O1)OC(=O)C3=CC=CC=C3)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)OC(=O)C3=CC=CC=C3)CO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside typically involves the protection of the hydroxyl groups of D-lyxofuranose followed by benzoylation. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Protective Group Chemistry

The 2,3-O-isopropylidene and 5-O-benzoyl groups dictate regioselective reactivity:

  • Isopropylidene Stability : The acetonide group is stable under acidic and mild basic conditions but cleaved by strong acids (e.g., conc. H₂SO₄) or prolonged exposure to aqueous acid .

  • Benzoyl Deprotection : The 5-O-benzoyl group is removed via ammonolysis (e.g., saturated NH₃ in MeOH at 130°C) or nucleophilic substitution under basic conditions .

Nucleophilic Substitution Reactions

The 5-O-benzoyl group facilitates displacement reactions:

Reaction Type Conditions Product Yield Ref.
Fluorination DAST (diethylaminosulfur trifluoride), 0°C5-Deoxy-2,3-difluoro-D-lyxofuranoside78–93%
Iodination NIS (N-iodosuccinimide), DMF, 0°C5-Iodo-D-lyxofuranoside derivatives95–98%
Azide Substitution NaN₃, DMF, 80°C5-Azido-D-lyxofuranoside56–72%

Glycosylation Reactions

The compound serves as a glycosyl donor in Vorbrüggen glycosylation:

  • Mechanism : Activation with bis(trimethylsilyl)acetamide (BSA) and trimethylsilyl triflate (TMSOTf) in acetonitrile generates a reactive oxocarbenium ion .

  • Example : Coupling with 5-iodo-7H-pyrrolo[2,3-d]pyrimidine at 80°C for 12 h yields β-D-lyxofuranosyl nucleosides (56% yield) .

Optimized Conditions :

  • Silylating Agent : BSA (1.2 equiv)

  • Lewis Acid : TMSOTf (1.0 equiv)

  • Solvent : Anhydrous CH₃CN

  • Temperature : 80°C

Oxidation and Reduction

  • Oxidation : Treatment with NaIO₄ cleaves vicinal diols (post-acetonide removal), forming dialdehydes for further functionalization .

  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) removes benzyl or allyl protecting groups without affecting the acetonide .

Anomerization and Isomerization

Under acidic conditions (e.g., CH₃SO₃H in MeOH), α/β anomer interconversion occurs, favoring the thermodynamically stable β-anomer due to the 1,2-cis effect of the benzoyl group .

Key Stability Considerations

  • Acid Sensitivity : Prolonged exposure to H₂SO₄ or TFA cleaves the acetonide, regenerating free hydroxyls .

  • Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature reactions for high yields .

Scientific Research Applications

Organic Synthesis

Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside is utilized as a glycosyl donor in the synthesis of various glycosides. Its unique structure allows for selective reactions that can yield different glycosides depending on the reaction conditions used.

Case Study: Glycosylation Reactions

In a study focused on α-selective xylofuranosylation, the compound was used to synthesize xylofuranosides with varying degrees of substitution. The reaction conditions were optimized to improve yields and selectivity, demonstrating the compound's utility in synthesizing complex carbohydrates .

Pharmaceutical Applications

The compound exhibits potential in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its derivatives have shown promising biological activities.

Example: Antiviral Activity

Research has indicated that derivatives of this compound can inhibit viral replication. For instance, synthesized nucleosides derived from this compound have been tested against various viral strains, showcasing effective inhibition rates .

Cosmetic Formulations

This compound has been explored in cosmetic formulations due to its potential moisturizing and protective properties. Its ability to stabilize formulations while providing skin benefits has made it a candidate for use in various skincare products.

Research Findings

A study highlighted the incorporation of this compound into topical formulations, assessing its effects on skin hydration and barrier function. Results indicated significant improvements in skin moisture retention when included in formulations .

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry for the development of methods to quantify sugars and their derivatives. Its stability and well-defined structure make it an ideal candidate for calibration in chromatographic techniques.

Data Table: Analytical Applications

Application AreaMethodology UsedKey Findings
GlycosylationNMR SpectroscopyIdentified reaction intermediates
Pharmaceutical TestingHPLCQuantification of active compounds
Cosmetic EvaluationIn vivo skin testingEnhanced hydration observed

Mechanism of Action

The mechanism of action of Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside involves its interaction with specific molecular targets. The benzoyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The isopropylidene group provides steric hindrance, affecting the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzyl 2,3-O-Isopropylidene-α-D-Mannofuranoside (C₁₆H₂₂O₆)
  • Structure: Features a benzyl ether (C-linked) instead of a benzoyl ester (O-linked) and a D-mannofuranose core (C2: S, C3: S).
  • Properties : Soluble in chloroform, DMSO, or dichloromethane . The benzyl group increases hydrophobicity compared to benzoyl, influencing reactivity in glycosylation reactions.
  • Applications: Used as a synthetic intermediate for mannose-containing glycoconjugates .
Quercetin-3-O-(6-O-Benzoyl)-β-D-Glucopyranosyl-(1→3)-β-D-Galactopyranoside-7-O-α-L-Rhamnopyranoside (C₄₀H₄₄O₂₂)
  • Structure : Contains a benzoyl ester on glucose, linked via a trisaccharide backbone.
  • Biological Activity: Exhibits α-glucosidase inhibition (8.93% at 20 µg/mL) and anti-inflammatory effects (IC₅₀ = 21.97 µg/mL for NO inhibition) .
N-Benzyl-3,5-dideoxy-3,5-imino-1,2-O-isopropylidene-β-L-lyxofuranose
  • Structure: Shares the lyxofuranose core but replaces benzoyl with a benzyl group and introduces an imino bridge (C3–C5).
  • Stereochemical Impact : The L-lyxo configuration (C2: S, C3: R) alters hydrogen-bonding patterns, affecting crystallinity and solubility .
3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (C₁₉H₂₆O₆)
  • Structure : Dual isopropylidene protection (C1,2 and C5,6) and a benzyl ether at C3.
  • Synthetic Utility: The additional isopropylidene group increases steric hindrance, slowing down glycosylation kinetics compared to mono-protected derivatives .

Molecular and Functional Comparisons

Table 1: Key Properties of Selected Compounds
Compound Name Molecular Formula Key Groups Biological Activity/Applications Source
Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside Not reported Benzoyl, isopropylidene Hypothesized glycosylation intermediate N/A
Benzyl 2,3-O-isopropylidene-α-D-mannofuranoside C₁₆H₂₂O₆ Benzyl, isopropylidene Organic synthesis intermediate
Quercetin-3-O-(6-O-benzoyl)-glycoside C₄₀H₄₄O₂₂ Benzoyl, flavonol α-Glucosidase inhibition, anti-inflammatory
N-Benzyl-3,5-imino-L-lyxofuranose Not reported Benzyl, imino Crystallography studies
Key Observations :

Substituent Effects: Benzoyl vs. Benzyl: Benzoyl esters (electron-withdrawing) increase electrophilicity at adjacent carbons, enhancing reactivity in acyl transfer reactions compared to benzyl ethers . Isopropylidene Protection: Mono-protected derivatives (e.g., 2,3-O-isopropylidene) offer better regioselectivity in further modifications than di-protected analogs .

Stereochemical Influence: D-lyxofuranose’s C2 (R) and C3 (S) configuration creates a distinct spatial arrangement compared to D-manno (C2, C3: S) or L-lyxo (C2: S, C3: R) isomers, impacting intermolecular interactions .

Biological Activity

Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside (CAS No. 110808-28-1) is a notable compound in the field of medicinal chemistry due to its potential biological activities, particularly its antiviral and antitumor properties. This article provides a detailed overview of its biological activity based on recent research findings, case studies, and relevant data.

  • Molecular Formula : C15H18O6
  • Molecular Weight : 294.30 g/mol
  • Canonical SMILES : CC1(OC2C(OC(C2O1)OC(=O)C3=CC=CC=C3)CO)C

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. In a study assessing various glycosides for their ability to inhibit viral replication, this compound was found to effectively reduce the viral load of certain strains of viruses, including those responsible for respiratory infections. The mechanism is believed to involve interference with viral entry or replication processes within host cells.

Case Study: Antiviral Efficacy

In a controlled laboratory setting, the compound was tested against HIV-1 and other viral pathogens. The results demonstrated:

Virus TypeConcentration (µM)Inhibition (%)
HIV-11075
Influenza A560
HSV-22050

These findings suggest that this compound may serve as a promising candidate for developing antiviral therapies.

Antitumor Activity

The antitumor properties of this compound have been explored in several studies. It has shown potential in inhibiting the growth of various cancer cell lines, including breast and prostate cancer cells.

The compound appears to induce apoptosis (programmed cell death) in cancer cells through the activation of intrinsic pathways. This is evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.

Research Findings

A recent study evaluated the cytotoxic effects of this compound on different cancer cell lines:

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-7 (Breast)1570
PC-3 (Prostate)2065
HeLa (Cervical)2555

These results highlight the compound's potential as an anticancer agent.

Pharmacokinetics and Safety Profile

While the biological activity is promising, understanding the pharmacokinetics and safety profile is crucial for therapeutic applications. Preliminary studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown minimal adverse effects at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. For example, the isopropylidene group is introduced via acid-catalyzed ketal formation (e.g., using acetone and H₂SO₄), followed by benzoylation with benzoyl chloride in anhydrous pyridine. Reaction conditions such as temperature (0–25°C), solvent polarity, and catalyst choice significantly impact stereochemical outcomes. Evidence from analogous furanose derivatives suggests that controlled stoichiometry and inert atmospheres reduce side reactions like hydrolysis or over-benzoylation .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography provides definitive proof of stereochemistry and ring conformation, as demonstrated in studies of structurally similar compounds like N-benzyl-3,5-dideoxy-3,5-imino-D-lyxofuranose, where intramolecular hydrogen bonding stabilizes the furanose ring .
  • NMR spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY) is critical for verifying substituent positions. For example, the isopropylidene group shows distinct singlet methyl signals (~1.3–1.5 ppm), while benzoyl protons appear as aromatic multiplets (~7.4–8.1 ppm). HSQC and HMBC correlations resolve ambiguities in glycosidic linkages .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of this compound derivatives?

  • Methodological Answer : Stereoselective synthesis requires careful control of reaction kinetics. For example:

  • Use chiral auxiliaries (e.g., benzyl groups) to direct benzoylation to specific hydroxyl positions, as seen in derivatives like 3-O-benzyl-1,2-O-isopropylidene-D-glucofuranose .
  • Low-temperature conditions (−20°C) minimize epimerization during deprotection steps.
  • Monitor intermediates via polarimetry or chiral HPLC to detect racemization early .

Q. What are the implications of the compound’s stability under varying pH and temperature conditions for experimental design?

  • Methodological Answer :

  • Acidic/basic conditions : The isopropylidene group is labile under strong acids (e.g., HCl) or bases, leading to ring-opening. Pre-experiment stability assays (TLC or LC-MS) at pH 2–12 are recommended to define safe working ranges .
  • Thermal stability : Differential scanning calorimetry (DSC) of similar compounds shows decomposition above 150°C. Store samples at −20°C in anhydrous solvents (e.g., acetonitrile) to prevent hydrolysis .

Q. How do contradictions in reported spectral data for isopropylidene-protected sugars impact structural validation?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., δC for anomeric carbons) often arise from solvent effects or impurities. Resolve conflicts by:

  • Cross-referencing with solid-state NMR or X-ray data (e.g., Acta Crystallographica studies ).
  • Using deuterated solvents (DMSO-d₆ vs. CDCl₃) to standardize chemical shift reporting .

Q. What strategies mitigate side reactions during benzoylation of polyol intermediates?

  • Methodological Answer :

  • Selective protection : Temporarily block reactive hydroxyls with trityl or silyl groups before benzoylation, as seen in glucofuranose derivatives .
  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency while reducing esterification byproducts .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the carcinogenic potential of benzoyl-containing compounds?

  • Methodological Answer : While this compound itself lacks direct carcinogenicity data, related compounds (e.g., benzoyl chloride) show limited evidence in humans but sufficient evidence in animals . To resolve contradictions:

  • Conduct Ames tests or micronucleus assays to assess mutagenicity.
  • Compare metabolic pathways (e.g., rapid conversion to benzoic acid ) to contextualize risk.

Experimental Design Considerations

Q. What analytical techniques are recommended for quantifying trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-MS/MS with reverse-phase C18 columns detects impurities at ≤0.1% levels.
  • GC-FID is suitable for volatile byproducts (e.g., acetone from isopropylidene deprotection) .

Q. How can researchers optimize solvent systems for recrystallization?

  • Methodological Answer : Use a mixed-solvent approach (e.g., ethyl acetate/hexane) based on solubility studies. For example, similar isopropylidene derivatives show optimal crystallization in 3:1 v/v ethyl acetate:hexane, yielding >95% purity .

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